molecular formula C21H19FN2O3S B3460367 N~2~-benzyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-benzyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3460367
M. Wt: 398.5 g/mol
InChI Key: BJRVVELGNCSQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of benzyl, fluorophenyl, and phenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Glycinamide Backbone: Starting with glycine, the amide bond is formed using reagents like thionyl chloride or carbodiimides.

    Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions using benzyl halides.

    Attachment of the Fluorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using fluorobenzene and an appropriate acylating agent.

    Addition of the Phenylsulfonyl Group: Sulfonylation can be performed using phenylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, fluorobenzene for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-benzyl-N-(2-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-benzyl-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-benzyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c22-19-13-7-8-14-20(19)23-21(25)16-24(15-17-9-3-1-4-10-17)28(26,27)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRVVELGNCSQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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